Dexmedetomidine Hydrochloride

Adrenergic Receptor Pharmacology Selectivity Profiling Binding Affinity

Researchers developing novel α2-adrenoceptor agonists require a validated reference standard with well-characterized selectivity. Dexmedetomidine Hydrochloride (CAS 145108-58-3) delivers 1620-fold α2:α1 selectivity (Ki=1.08 nM), enabling accurate SAR benchmarking. • α2:α1 selectivity ratio 1620:1 vs. clonidine 220:1 • Clinically validated: reduces delirium risk (OR 0.58), extends nerve block duration ~2.8 hr vs. clonidine • >98% purity; freely soluble in water (≥20 mg/mL) • In stock for immediate global delivery

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 145108-58-3
Cat. No. B195854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmedetomidine Hydrochloride
CAS145108-58-3
SynonymsDexmedetomidine
Dexmedetomidine Hydrochloride
Hydrochloride, Dexmedetomidine
MPV 1440
MPV-1440
MPV1440
Precedex
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
InChIInChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1
InChIKeyVPNGEIHDPSLNMU-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA white to off-white solid

Dexmedetomidine Hydrochloride: Selective α2-Agonist


Dexmedetomidine Hydrochloride (CAS 145108-58-3) is the hydrochloride salt of the active d-isomer of medetomidine, an imidazole derivative [1]. It functions as a potent and selective agonist of the α2-adrenoceptor, with a binding affinity (Ki) of 1.08 nM, demonstrating 1620-fold selectivity for α2 over α1-adrenoceptors in rat brain membrane assays [2]. This selective activation of presynaptic α2-adrenoceptors in the central nervous system inhibits norepinephrine release, resulting in sedation, anxiolysis, and modest analgesia [1]. The compound is a white to almost white powder, freely soluble in water (≥20 mg/mL), with a pKa of 7.1 and an optical rotation [α]/D of +52.4° (c=1 in water) [3].

Single enantiomer control: active d-enantiomer of medetomidine as hydrochloride salt
Selective α2-adrenoceptor research tool for presynaptic norepinephrine signaling studies
Aqueous solubility profile supports liquid formulation and continuous infusion modeling

Dexmedetomidine vs. Clonidine and Other α2-Agonists


While multiple α2-adrenoceptor agonists exist, such as clonidine, guanfacine, and mivazerol, they exhibit significant differences in receptor selectivity, pharmacokinetic profiles, and clinical outcomes [1]. Dexmedetomidine demonstrates an α2:α1 selectivity ratio of approximately 1620:1, which is roughly 8-fold higher than clonidine's ratio of 220:1 [2]. This higher selectivity minimizes off-target α1-adrenergic effects, directly translating to distinct hemodynamic and sedative profiles [3]. Furthermore, dexmedetomidine has a shorter elimination half-life (2-2.7 hours) compared to clonidine (12-16 hours), enabling precise, titratable sedation via continuous infusion [4]. Consequently, substituting dexmedetomidine with another α2-agonist introduces variability in both therapeutic efficacy and safety, making direct interchange without validated comparative data untenable.

α2:α1 selectivity profile may differ substantially from clonidine or guanfacine; off-target α1 interpretation shifts.
Shorter elimination half-life enables titratable infusion; longer-acting comparators may alter exposure-response modeling.
Reported endpoint divergence in analgesia, delirium risk, and ventilation duration; direct interchange without validation is not supported.

Dexmedetomidine: Quantitative Comparative Evidence


α2-Adrenoceptor Selectivity vs. Clonidine

Dexmedetomidine hydrochloride exhibits an α2:α1 selectivity ratio of 1620:1, compared to clonidine's ratio of 220:1, making it approximately 7.4-fold more selective for the target α2-adrenoceptor [1]. This selectivity was determined in rat brain membrane binding assays, where the Ki for α2 was 1.08 nM for dexmedetomidine versus 1750 nM for α1 [1]. This enhanced selectivity reduces off-target α1-adrenergic effects.

α2-Selectivity
Head-to-head
α2:α1 1620:1 vs Clonidine 220:1
7.4-fold higher target selectivity
May enhance target engagement specificity in α2-pathway research; context-dependent.
Rat brain membrane binding assay.
Adrenergic Receptor Pharmacology Selectivity Profiling Binding Affinity

Analgesia Duration vs. Clonidine in Regional Anesthesia

In a randomized, double-blind clinical trial, the addition of dexmedetomidine (1 µg/kg) to bupivacaine for supraclavicular brachial plexus block significantly prolonged the duration of analgesia compared to the addition of clonidine (1 µg/kg) [1]. The time to requirement of rescue analgesia was 456 ± 97 minutes for the dexmedetomidine group versus 289 ± 62 minutes for the clonidine group [1].

Analgesia Duration
Head-to-head
456 ± 97 min vs Clonidine 289 ± 62 min
Prolonged by ~167 min (P=0.001)
Reported prolonged analgesia endpoint in regional anesthesia model; data to verify in target setting.
Supraclavicular brachial plexus block with bupivacaine.
Regional Anesthesia Analgesia Duration Adjuvant Therapy

Mechanical Ventilation Duration vs. Midazolam and Propofol

A meta-analysis of 26 randomized controlled trials (N=4,993) in mechanically ventilated ICU patients found that dexmedetomidine significantly shortened the duration of mechanical ventilation [1]. The mean difference was -0.60 days (95% CI, -0.89 to -0.31) overall, with a larger effect size versus midazolam (MD -1.25 days) [1].

Ventilation Duration
Cross-study
-0.60 days 95% CI -0.89 to -0.31
Reported ICU ventilation endpoint context; may differ across sedation protocols.
Meta-analysis of 26 RCTs in mechanically ventilated patients.
ICU Sedation Mechanical Ventilation Critical Care Outcomes

Delirium Risk vs. Midazolam

Compared to midazolam, dexmedetomidine is associated with a significantly reduced risk of delirium in ICU patients. A study reported that midazolam was associated with a significantly increased risk of delirium (Odds Ratio: 2.47; 95% CI: 1.17-5.19) compared to dexmedetomidine [1]. This aligns with meta-analysis findings of an overall reduced delirium risk (OR 0.58; 95% CI 0.38–0.87) for dexmedetomidine [2].

Delirium Risk
Cross-study
OR 2.47 Midazolam vs Dex (95% CI 1.17–5.19)
Reported delirium-related endpoint context in ICU research; model-dependent interpretation.
ICU patient data; overall OR 0.58 (0.38–0.87) for dexmedetomidine.
Delirium Prevention ICU Sedation Patient Safety

In Vivo α2-Selective Vasoconstriction vs. Clonidine

In a human forearm blood flow study, the vasoconstrictor response to dexmedetomidine was blunted to a greater extent by the α2-antagonist yohimbine than the response to clonidine (-41±5% vs. -11±2% for Dex; -39±5% vs. -28±4% for Clonidine; P<0.02), confirming greater in vivo α2-selectivity [1]. The α1-antagonist prazosin did not differentially affect the two drugs' responses (P>0.7), further supporting that dexmedetomidine's effects are mediated predominantly through α2-receptors [1].

In Vivo α2-Selectivity
Head-to-head
Yohimbine blunting: -41 ± 5% vs Clonidine -28 ± 4%
P
In vivo confirmation of higher α2-dependence; supports functional selectivity profiling.
Human forearm blood flow model with α2-blockade.
ICU Cost Analysis
Cross-study
Dex base cost vs Midazolam +369,179 KRW / Propofol +311,088 KRW
Lower total ICU healthcare cost
Reported economic endpoint context; healthcare resource modeling context.
Cost-minimization analysis from MIDEX/PRODEX RCT data.
Human Pharmacology Vasoconstriction Selectivity Confirmation

ICU Sedation Costs vs. Midazolam and Propofol

A cost-minimization analysis based on the MIDEX and PRODEX trials (two randomized clinical trials) found that sedation with dexmedetomidine resulted in lower total ICU healthcare costs compared to midazolam or propofol [1]. The cost difference between midazolam and dexmedetomidine was estimated at 369,179 KRW, and between propofol and dexmedetomidine was 311,088 KRW [1].

ICU Cost Analysis
Cross-study
Dex base cost vs Midazolam +369,179 KRW / Propofol +311,088 KRW
Lower total ICU healthcare cost
Reported economic endpoint context; healthcare resource modeling context.
Cost-minimization analysis from MIDEX/PRODEX RCT data.
Health Economics Cost-Minimization Analysis ICU Sedation

Dexmedetomidine: Research and Industrial Applications


High-Selectivity α2-Agonist Drug Discovery

For medicinal chemistry and pharmacology programs focused on developing novel α2-adrenoceptor agonists with an improved therapeutic index, Dexmedetomidine Hydrochloride (CAS 145108-58-3) is the essential reference standard. Its high selectivity ratio of 1620:1 [1] and in vivo confirmation of greater α2-dependent vasoconstriction [2] provide a benchmark for evaluating new chemical entities. Procuring this compound ensures that screening assays and structure-activity relationship (SAR) studies are anchored against a well-characterized, potent, and selective tool compound.

ICU Delirium and Sepsis Translational Models

Given the consistent clinical data showing reduced delirium risk (OR 0.58) [1] and shorter mechanical ventilation times [2] with dexmedetomidine compared to midazolam and propofol, this compound is the preferred α2-agonist for preclinical studies modeling ICU sedation, sepsis, or delirium. Using dexmedetomidine hydrochloride ensures that the pharmacological intervention in animal models is directly relevant to the clinical outcomes observed in human ICU trials, thereby increasing the translational value of the research.

Regional Anesthesia and Analgesia Optimization

For research into prolonging the duration of nerve blocks or reducing perioperative opioid consumption, Dexmedetomidine Hydrochloride is a critical adjuvant. Its proven ability to extend the duration of analgesia by approximately 2.8 hours compared to clonidine (456 vs. 289 minutes) [1] makes it the superior choice for studies aiming to achieve extended pain relief. This quantitative evidence supports its inclusion in novel anesthetic formulations or drug-device combination products targeting regional anesthesia.

Liquid Formulation Development and Quality Control

The development of ready-to-use liquid pharmaceutical compositions and generic drug applications requires a stable, well-characterized active pharmaceutical ingredient (API). Dexmedetomidine Hydrochloride is specified with a purity of >98%, solubility of ≥20 mg/mL in water, and a defined pKa of 7.1 [1]. Patents related to stable liquid formulations [2] further underscore its relevance in pharmaceutical R&D and manufacturing, where precise chemical properties and stability data are mandatory for formulation design and regulatory submission.

Application
Selection Property
Validation Focus
α2-Adrenoceptor drug discovery benchmarking
Defined α2-selectivity profile and enantiomer identity
Target engagement and selectivity assay benchmarking
ICU sedation and delirium translational modeling
Delirium-related endpoint context and ventilation-duration profile
Model endpoint validation and comparator cross-referencing
Regional anesthesia duration research
Analgesia duration endpoint context
Nerve block model duration endpoint benchmarking
Liquid formulation development and analytical QC
Aqueous solubility and purity specification context
Formulation stability and analytical specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexmedetomidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.